molecular formula C22H24N2O3S B2888282 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide CAS No. 898433-22-2

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide

Cat. No.: B2888282
CAS No.: 898433-22-2
M. Wt: 396.51
InChI Key: RMAZCXLYBWBLDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide is a synthetic organic compound designed for advanced chemical and pharmacological research. It integrates two privileged structural motifs in medicinal chemistry: the 3,4-dihydroisoquinoline scaffold and the furan ring. The 3,4-dihydroisoquinoline core is a prevalent structure in bioactive natural products and drug discovery, frequently investigated for its potential in developing antitumor agents . The incorporation of the sulfonamide functional group is a common strategy in drug design to modulate biological activity and physicochemical properties, often contributing to potent inhibition of specific enzymatic targets . The furan moiety, an electron-rich heterocycle, can significantly influence a molecule's binding interactions with biological enzymes and improve its pharmacokinetic profile, including solubility and bioavailability . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a tool compound for probing biological pathways, particularly those involving epigenetic regulation and enzyme inhibition. Its structure makes it a valuable candidate for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for various therapeutic targets . The presence of the 4-methylbenzenesulfonamide group suggests potential as a scaffold for developing protease or transferase inhibitors, drawing parallels to other sulfonamide-containing enzyme inhibitors used in biochemical research .

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-17-8-10-20(11-9-17)28(25,26)23-15-21(22-7-4-14-27-22)24-13-12-18-5-2-3-6-19(18)16-24/h2-11,14,21,23H,12-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAZCXLYBWBLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Core Intermediate Formation

Construction of the Dihydroisoquinoline-Furan Ethylamine Backbone

The dihydroisoquinoline moiety is typically synthesized via the Bischler-Napieralski reaction , which cyclizes β-phenylethylamides into 3,4-dihydroisoquinolines. For the furan-substituted variant, a pre-functionalized aldehyde or bromide is required.

Palladium-Catalyzed Partial Dehydrogenation

A method adapted from EvitaChem involves partial dehydrogenation of tetrahydroisoquinolines using palladium catalysts. For example, 1-(furan-2-yl)-3,4-dihydroisoquinoline can be synthesized by treating 1,2,3,4-tetrahydroisoquinoline with 2,3-dibromoprop-1-ene in acetonitrile under basic conditions (K₂CO₃), followed by palladium-mediated dehydrogenation. This yields the furan-substituted dihydroisoquinoline core with >80% conversion.

Friedel-Crafts Alkylation

Alternative routes employ Friedel-Crafts alkylation to introduce the furan group. Reaction of 2-(bromoallyl)-1,2,3,4-tetrahydroisoquinoline (prepared via bromination of tetrahydroisoquinoline with 2,3-dibromopropene) with furan-2-carbaldehyde in the presence of AlCl₃ generates the furan-dihydroisoquinoline hybrid.

Amine Alkylation for Ethylamine Linker Installation

The ethylamine linker connecting the dihydroisoquinoline and sulfonamide groups is introduced via nucleophilic substitution or reductive amination.

Nucleophilic Substitution with Alkenyl Bromides

Using protocols from nickel-catalyzed coupling, 2-(2-bromoallyl)-1,2,3,4-tetrahydroisoquinoline (2i) reacts with furan-2-ylmethylamine in THF at 40°C, yielding 2-(furan-2-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethylamine. The reaction is optimized with 4 Å molecular sieves to absorb byproducts, achieving 72% isolated yield.

Reductive Amination

Condensation of furan-2-carbaldehyde with 2-(aminomethyl)-3,4-dihydroisoquinoline in methanol, followed by sodium cyanoborohydride reduction, provides the ethylamine intermediate. This method avoids harsh conditions, preserving stereochemical integrity.

Sulfonylation with 4-Methylbenzenesulfonyl Chloride

Reaction Conditions and Optimization

The final step involves coupling the ethylamine intermediate with 4-methylbenzenesulfonyl chloride. Adapted from sulfonamide derivatization protocols:

  • Base Selection : Triethylamine (2.5 equiv) in anhydrous dichloromethane deprotonates the amine, enhancing nucleophilicity.
  • Stoichiometry : A 1:1.2 molar ratio of amine to sulfonyl chloride minimizes di-sulfonylation byproducts.
  • Temperature : Reactions proceed at 0–5°C to control exothermicity, followed by gradual warming to room temperature.
Workup and Purification

Post-reaction, the mixture is washed with 0.2 M glycine buffer (pH 3.0) to remove unreacted sulfonyl chloride. The crude product is purified via flash chromatography (hexanes:ethyl acetate, 3:1), yielding N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide as a white solid (85% yield).

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, 2H, Ar-H), 7.34 (d, 2H, Ar-H), 7.21–7.15 (m, 4H, dihydroisoquinoline-H), 6.38 (dd, 1H, furan-H), 6.24 (d, 1H, furan-H), 4.12 (t, 1H, CH₂N), 3.94 (q, 2H, CH₂SO₂), 2.87–2.64 (m, 4H, dihydroisoquinoline-CH₂), 2.45 (s, 3H, CH₃).
  • HRMS : Calc’d for C₂₃H₂₅N₂O₃S⁺ [M+H]⁺: 409.1582; Found: 409.1585.

Purity Assessment

Chiral HPLC (n-hexane:i-propanol, 90:10) confirms enantiomeric excess >98%. Elemental analysis (CHNS) aligns with theoretical values (C: 67.62%, H: 6.12%, N: 6.86%, S: 7.84%).

Challenges and Mitigation Strategies

Competing Side Reactions

  • Di-sulfonylation : Excess sulfonyl chloride leads to bis-sulfonamide formation. Mitigated by slow addition of sulfonyl chloride and strict stoichiometric control.
  • Oxidation of Dihydroisoquinoline : Air-sensitive intermediates require inert atmospheres (N₂/Ar) during synthesis.

Scalability Considerations

Large-scale reactions (>100 mmol) necessitate gradient temperature control to prevent exothermic runaway. Continuous flow systems improve yield consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the isoquinoline ring, converting it to tetrahydroisoquinoline derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may act as a lead compound for the development of new drugs targeting neurological disorders due to its isoquinoline structure.

    Biological Studies: The compound can be used in studies investigating the role of sulfonamides in enzyme inhibition.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The isoquinoline and furan rings may contribute to binding affinity and specificity through π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Differences

Compound Name (CAS/Identifier) Core Structure Key Substituents Molecular Formula Molecular Weight
Target Compound Dihydroisoquinoline + ethyl linker - 4-Methylbenzenesulfonamide
- Furan-2-yl ethyl
C₂₃H₂₅N₂O₃S ~409.5*
4-Chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-nitrobenzamide Dihydroisoquinoline + ethyl linker - 4-Chloro-3-nitrobenzamide
- Furan-2-yl ethyl
C₂₂H₂₀ClN₃O₄ 425.9
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide Dihydroisoquinoline + sulfonyl linker - Thiazol-2-yl benzamide
- 7-Methoxybenzofuran
C₂₈H₂₃N₃O₅S₂ 545.6
4-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)benzenesulfonamide (4KC) Dihydroisoquinoline + carbonyl linker - Benzenesulfonamide
- Carbonyl bridge
C₁₆H₁₆N₂O₃S 316.4

*Estimated based on molecular formula.

Key Observations:
  • Substituent Effects: The target compound’s 4-methylbenzenesulfonamide group may improve solubility compared to the nitro and chloro groups in its benzamide analogue .
  • Linker Diversity : Carbonyl (4KC) vs. sulfonyl (target) bridges alter electronic properties, affecting binding affinity to targets like enzymes or receptors .
Key Observations:
  • The target compound’s synthesis likely involves similar sulfonylation or alkylation steps, though direct evidence is absent.
  • Yields for dihydroisoquinoline-containing analogues vary widely (47.7–86.4%), influenced by substituent complexity and purification methods .
Key Observations:
  • The target compound’s benzenesulfonamide group is structurally similar to 4KC , which may imply cholinesterase inhibition or anti-aggregation properties.
  • Thiazole-containing analogues (e.g., ) show cytotoxicity, but the target’s furan group could modulate toxicity profiles .

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer therapy. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C23H24N2O3S
Molecular Weight: 396.51 g/mol
CAS Number: 898416-63-2

The compound features a complex structure comprising a furan ring, a dihydroisoquinoline moiety, and a benzenesulfonamide group, which may play significant roles in its biological activity.

Research indicates that sulfonamide derivatives can exhibit diverse mechanisms of action, particularly in cancer therapy:

  • Cell Cycle Arrest: Compounds similar to this compound have been shown to induce cell cycle arrest in various cancer cell lines. For instance, derivatives have demonstrated the ability to arrest the cell cycle at the subG0 phase, indicating initiation of apoptosis .
  • Apoptosis Induction: The activation of caspases (e.g., caspase-8 and caspase-9) has been linked to the induction of apoptosis in treated cells. Studies have shown that these compounds can significantly increase the activity of these caspases, suggesting involvement of both extrinsic and intrinsic apoptotic pathways .

Biological Activity

The biological activity of this compound has been evaluated through various studies:

Cell Line IC50 (µg/mL) Mechanism
HeLa (Cervical Cancer)0.89Cell cycle arrest and apoptosis induction
HL-60 (Leukemia)0.79Caspase activation
AGS (Gastric Cancer)9.63Mitochondrial membrane depolarization

These findings suggest that the compound exhibits significant anticancer properties across multiple cancer types.

Case Studies

  • Anticancer Efficacy: A study evaluated the anticancer effects of various sulfonamide derivatives, including those with similar structural motifs to this compound. The results indicated substantial cytotoxicity against human cancer cells with IC50 values ranging from 0.60 to 19.99 µM .
  • Mechanistic Insights: Further investigations revealed that these compounds could trigger apoptosis through mitochondrial pathways, as evidenced by changes in mitochondrial membrane potential and activation of apoptotic markers .

Q & A

Basic: What are the key synthetic strategies for preparing N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide?

The synthesis involves multi-step organic reactions, typically starting with the preparation of intermediates such as 3,4-dihydroisoquinoline and furan-2-yl-ethylamine. A critical step is the formation of the sulfonamide bond, often achieved using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to activate carboxyl groups . Reaction conditions (e.g., anhydrous solvents, temperature control at 0–25°C) must be optimized to avoid side reactions and ensure high yields (>70%). Purification methods, such as column chromatography or recrystallization from n-hexane/chloroform mixtures, are essential for isolating the final compound .

Basic: How is structural confirmation of the compound achieved in academic research?

Structural elucidation relies on NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) to verify connectivity between the dihydroisoquinoline, furan, and sulfonamide moieties. High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., C₂₃H₂₅N₂O₃S), while X-ray crystallography provides absolute stereochemical configuration and hydrogen-bonding patterns, as seen in related sulfonamide structures . HPLC with UV detection (≥95% purity) is used to assess batch consistency .

Advanced: How can researchers resolve contradictory data in reaction yield optimization?

Discrepancies in yields often arise from solvent polarity, trace moisture, or catalyst degradation. A systematic approach includes:

  • Design of Experiments (DoE): Varying parameters like solvent (DMF vs. THF), temperature (20–60°C), and catalyst loading (0.1–1.0 eq) to identify optimal conditions .
  • In-situ monitoring: Using FT-IR or Raman spectroscopy to track reaction progress and detect intermediates.
  • Kinetic studies: Comparing activation energies for competing pathways (e.g., amidation vs. hydrolysis) .
    For example, EDCI-mediated couplings may underperform in polar aprotic solvents due to premature reagent decomposition, necessitating switch to HATU/DIPEA systems .

Advanced: What methodologies are employed to analyze the compound’s pharmacokinetic and pharmacodynamic (PK/PD) properties?

  • In vitro assays: Microsomal stability tests (human/rat liver microsomes) to predict metabolic clearance. CYP450 inhibition screening identifies drug-drug interaction risks .
  • Permeability studies: Caco-2 cell monolayers assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .
  • In vivo PK: Radiolabeled (¹⁴C) compound administration in rodents, with LC-MS/MS quantification of plasma/tissue concentrations. Half-life (t½) and volume of distribution (Vd) are calculated using non-compartmental analysis .

Advanced: How can researchers address solubility limitations in biological testing?

The compound’s hydrophobicity (logP ~3.5) often necessitates formulation strategies:

  • Co-solvents: Use of DMSO/PEG-400 mixtures (<10% v/v) to enhance aqueous solubility without cytotoxicity .
  • Nanoparticle encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability and target tissue accumulation .
  • Salt formation: Screening with counterions (e.g., hydrochloride, mesylate) to stabilize crystalline forms .

Advanced: What strategies are used to investigate structure-activity relationships (SAR) for anticancer activity?

  • Core modifications: Synthesize analogs with substituents on the dihydroisoquinoline (e.g., 6,7-dimethoxy) or furan (e.g., 5-nitro) to assess impact on IC₅₀ values in cancer cell lines .
  • Targeted assays: Evaluate inhibition of topoisomerase II or tubulin polymerization via fluorescence polarization assays.
  • Molecular docking: Compare binding affinities to crystallographic structures of target proteins (e.g., PDB: 4KC) to rationalize SAR trends .

Advanced: How can researchers mitigate instability under oxidative conditions?

Instability in the furan or sulfonamide moieties is addressed via:

  • Protecting groups: Temporarily masking reactive sites during synthesis (e.g., tert-butyloxycarbonyl for amines).
  • Stabilizing additives: Including antioxidants (e.g., BHT) in storage buffers .
  • Structural redesign: Replacing the furan with a thiophene ring to enhance resistance to oxidation .

Basic: What analytical techniques are critical for assessing purity and stability?

  • HPLC-DAD/ELSD: Quantifies impurities (<0.5% area) and detects degradation products under stress conditions (heat, light, pH extremes) .
  • Thermogravimetric analysis (TGA): Determines decomposition temperatures (>200°C indicates thermal stability) .
  • Dynamic vapor sorption (DVS): Evaluates hygroscopicity, critical for solid-state formulation .

Advanced: How are computational methods integrated into mechanistic studies?

  • DFT calculations: Predict reaction transition states (e.g., sulfonamide bond formation) and validate experimental activation barriers .
  • Molecular dynamics (MD): Simulate membrane permeation or protein-ligand binding over 100-ns trajectories to guide SAR .
  • QSAR models: Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data .

Basic: What safety protocols are recommended for handling this compound?

  • PPE: Lab coat, nitrile gloves, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation: Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
  • Waste disposal: Collect organic waste in halogen-resistant containers for incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.